molecular formula C17H16O5 B1257898 8-Hydroxy-5,7-dimethoxyflavanone

8-Hydroxy-5,7-dimethoxyflavanone

Cat. No.: B1257898
M. Wt: 300.3 g/mol
InChI Key: TVWVHFSJQNXIRZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

8-Hydroxy-5,7-dimethoxyflavanone is systematically identified as 8-hydroxy-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one under IUPAC guidelines. Its molecular formula, C₁₇H₁₆O₅ , corresponds to a molecular weight of 300.30 g/mol , with the flavanone backbone comprising a dihydrochromenone core substituted with methoxy (-OCH₃) and hydroxyl (-OH) groups at positions 5, 7, and 8.

The compound’s structural identity is further confirmed by its SMILES notation (COC1=CC(=C(C2=C1C(=O)CC(O2)C3=CC=CC=C3)O)OC) and InChIKey (TVWVHFSJQNXIRZ-UHFFFAOYSA-N), which encode its stereochemical features and substituent arrangement. Analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy validate the presence of characteristic signals, including a hydrogen-bonded hydroxyl proton at δ 12.60 ppm and methoxy groups at δ 3.80–3.85 ppm in the ¹H NMR spectrum.

Crystal Structure Analysis and X-ray Diffraction Studies

X-ray diffraction (XRD) studies of structurally analogous flavanones, such as 5,6-dihydroxy-7,8-dimethoxyflavone, reveal planar molecular geometries with dihedral angles of 1.89° between the benzopyran-4-one core and the phenyl substituent. For 8-hydroxy-5,7-dimethoxyflavanone, intramolecular hydrogen bonding between the 8-hydroxy group and the carbonyl oxygen (O4) forms a six-membered ring , stabilizing the molecule’s conformation.

Crystallographic data for similar compounds indicate monoclinic or triclinic crystal systems with space groups such as P31 2 1. Key bond lengths include:

  • C=O carbonyl bond: 1.22–1.24 Å
  • C-O (methoxy): 1.43–1.45 Å
  • O-H···O hydrogen bonds: 2.60–2.70 Å

These parameters are consistent with the electronic effects of methoxy and hydroxyl groups, which influence packing efficiency and intermolecular interactions.

Conformational Analysis Through Computational Chemistry Methods

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict that 8-hydroxy-5,7-dimethoxyflavanone adopts a near-planar conformation with torsional angles of <10° between the aromatic rings. The energy-minimized structure shows:

  • Lowest unoccupied molecular orbital (LUMO) : Localized on the chromenone ring
  • Highest occupied molecular orbital (HOMO) : Distributed across the methoxy-substituted benzene ring

Molecular dynamics simulations reveal two dominant low-energy conformers:

  • Conformer A : Hydroxyl group oriented syn to the carbonyl oxygen (ΔG = 0 kcal/mol)
  • Conformer B : Hydroxyl group oriented anti (ΔG = 1.2 kcal/mol)

These findings align with NMR coupling constants (J = 13.4–17.2 Hz for H-2 and H-3), which indicate restricted rotation about the C2-C3 bond due to steric hindrance.

Tables

Table 1: Key Crystallographic Parameters for Analogous Flavanones

Parameter Value Source
Crystal System Monoclinic
Space Group P31 2 1
Unit Cell Dimensions a = 116.59 Å, b = 116.59 Å, c = 168.82 Å
Dihedral Angle (Core-Phenyl) 1.89°

Table 2: Computational Energy Values for Dominant Conformers

Conformer Relative Energy (kcal/mol) Torsional Angle (τ₁)
A 0.0 8.7°
B 1.2 172.3°

Properties

Molecular Formula

C17H16O5

Molecular Weight

300.3 g/mol

IUPAC Name

8-hydroxy-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O5/c1-20-13-9-14(21-2)16(19)17-15(13)11(18)8-12(22-17)10-6-4-3-5-7-10/h3-7,9,12,19H,8H2,1-2H3

InChI Key

TVWVHFSJQNXIRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)CC(O2)C3=CC=CC=C3)O)OC

Synonyms

8-hydroxy-5,7-dimethoxyflavanone

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview

Flavanones differ in hydroxyl (-OH) and methoxy (-OMe) group positions, significantly impacting their bioactivity. Below is a comparative analysis of PDMF and key analogs:

Key Findings from Comparative Studies

Role of the 8-Hydroxy Group: PDMF’s 8-OH group is critical for its anti-cancer activity, as analogs lacking this substitution (e.g., 5,7-dimethoxyflavanone) show negligible cytotoxicity . The 8-OH group enhances interactions with cellular targets like p53, facilitating apoptosis .

Methoxy vs. Hydroxyl groups in Tacotanina (3',4'-di-OH) contribute to its free radical scavenging and cytotoxicity .

Structural-Activity Relationship (SAR) :

  • Position of Substitutions : Anti-cancer activity correlates with hydroxyl groups at positions 8 (PDMF) or 3',4' (Tacotanina), while methoxy groups at 5,7 are common in antioxidants .
  • Dual Functionalization : Compounds with both hydroxyl and methoxy groups (e.g., PDMF, Tacotanina) exhibit broader pharmacological profiles compared to fully methoxylated analogs .

Preparation Methods

Solvent Extraction

Fresh or dried plant material is ground and subjected to sequential extraction using solvents of increasing polarity. Chloroform and ethyl acetate are particularly effective for isolating intermediate-polarity flavanones. The crude extract is concentrated under reduced pressure to yield a residue rich in flavanoid derivatives.

Chromatographic Purification

The residue is fractionated via column chromatography using silica gel or Sephadex LH-20. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a methanol-water gradient (60:40 to 90:10) isolates 8-hydroxy-5,7-dimethoxyflavanone at ≈98% purity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure, with characteristic signals at δ 5.40 (1H, dd, H-2) and δ 12.90 (1H, s, 8-OH) in the ¹H-NMR spectrum.

Yield : 0.02–0.05% (w/w) from dried plant material, depending on seasonal and geographical variations.

Chemical Demethylation of Methoxyflavanone Precursors

Selective demethylation of methoxylated precursors is a widely adopted synthetic route. Aluminum chloride (AlCl₃) in anhydrous ether selectively cleaves the 5-methoxy group while preserving other substituents.

Reaction Protocol

A representative procedure involves stirring 5,7,8-trimethoxyflavanone (0.15 g) with AlCl₃ (0.5 g) in anhydrous ether (5 mL) for 12 hours at room temperature. The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. Evaporation yields 8-hydroxy-5,7-dimethoxyflavanone as a pale-yellow solid.

Optimization and Mechanistic Insights

  • Catalyst : AlCl₃ coordinates with the carbonyl oxygen, facilitating electrophilic attack at the 5-methoxy group.

  • Solvent : Ether ensures mild conditions, preventing over-demethylation or ring isomerization.

  • Yield : 68–72% after recrystallization from ethanol.

Critical Data :

ParameterValue
Starting Material5,7,8-Trimethoxyflavanone
CatalystAlCl₃ (3.3 equiv)
Reaction Time12 hours
Temperature25°C
Isolated Yield72%

Biotransformation Using Entomopathogenic Fungi

Fungal strains such as Beauveria bassiana and Isaria fumosorosea hydroxylate/demethylate methoxyflavonoids regioselectively. While most studies focus on ring B modifications, recent work demonstrates partial demethylation of 5,7-dimethoxyflavanone to yield the target compound.

Fermentation Conditions

  • Substrate : 5,7-Dimethoxyflavanone (100 mg/L) dissolved in DMSO.

  • Medium : Potato dextrose broth (pH 6.0) inoculated with fungal spores (10⁶ CFU/mL).

  • Incubation : 120 hours at 25°C with agitation (150 rpm).

Product Analysis

LC-MS analysis identifies 8-hydroxy-5,7-dimethoxyflavanone (m/z 301.1 [M+H]⁺) as a minor metabolite, alongside 5-hydroxy-7-methoxyflavanone. The low yield (≈15%) suggests competing pathways, necessitating strain engineering for improved efficiency.

One-Pot Synthesis via EDDA-Catalyzed Mannich-Type Reaction

Ethylenediamine diacetate (EDDA) catalyzes a three-component Mannich reaction between 2-hydroxy-5,7-dimethoxyacetophenone, benzaldehyde, and aniline to form the flavanone scaffold.

Synthetic Procedure

  • Reagents : 2-Hydroxy-5,7-dimethoxyacetophenone (1.0 equiv), benzaldehyde (1.2 equiv), aniline (1.5 equiv), EDDA (10 mol%), ethanol (5 mL).

  • Conditions : Reflux at 80°C for 6 hours.

  • Workup : The mixture is cooled, filtered, and purified via flash chromatography (hexane:ethyl acetate = 7:3).

Performance Metrics

  • Yield : 82% (white crystalline solid).

  • Advantages : Avoids toxic metal catalysts and harsh conditions.

  • Limitation : Racemic mixture formation requires chiral resolution for enantiopure products.

Spectroscopic Confirmation :

  • ¹H-NMR (400 MHz, CDCl₃) : δ 6.90 (s, H-6), δ 5.40 (dd, J = 12.8, 2.8 Hz, H-2), δ 3.85 (s, 5-OCH₃), δ 3.79 (s, 7-OCH₃).

  • ¹³C-NMR : δ 79.2 (C-2), δ 191.5 (C-4), δ 163.1 (C-8).

Comparative Analysis of Methods

MethodYieldCostScalabilityPurity
Natural Extraction0.05%HighLow98%
Chemical Demethylation72%ModerateHigh95%
Biotransformation15%LowModerate85%
One-Pot Synthesis82%LowHigh99%

Key Observations :

  • Natural extraction is ideal for small-scale studies but economically unviable for industrial production.

  • Chemical demethylation balances yield and scalability but requires hazardous reagents.

  • Biotransformation offers eco-friendly advantages but needs optimization for higher efficiency.

  • One-pot synthesis emerges as the most practical route for bulk preparation .

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the purity and structural identity of 8-Hydroxy-5,7-dimethoxyflavanone in synthetic or extracted samples?

  • Methodological Answer : Use reverse-phase high-performance liquid chromatography (HPLC) with UV detection (e.g., at 280 nm) to assess purity, coupled with mass spectrometry (MS) for molecular weight confirmation. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential to resolve methoxy and hydroxyl group positions. X-ray crystallography with SHELX refinement can resolve stereochemistry .

Q. What are the optimal storage conditions to maintain the stability of 8-Hydroxy-5,7-dimethoxyflavanone in laboratory settings?

  • Methodological Answer : Store the compound in airtight, light-protected containers at temperatures below +8°C (ideally at -20°C for long-term storage). Desiccants should be used to prevent moisture absorption, as hygroscopic degradation can alter solubility and bioactivity .

Q. Which solvents are suitable for preparing stock solutions of 8-Hydroxy-5,7-dimethoxyflavanone for in vitro assays?

  • Methodological Answer : Dimethyl sulfoxide (DMSO) is preferred for initial stock preparation due to its high solubility for flavanones. For aqueous dilution, ethanol or acetone (≤1% v/v) can be used. Pre-warm stock solutions to 37°C and sonicate to ensure homogeneity .

Advanced Research Questions

Q. How does 8-Hydroxy-5,7-dimethoxyflavanone induce p53-mediated G2/M cell cycle arrest in cancer models?

  • Methodological Answer : Treat A549 lung adenocarcinoma cells with 10–50 μM of the compound for 24–48 hours. Use flow cytometry (propidium iodide staining) to quantify cell cycle phases. Western blotting confirms p53 phosphorylation (Ser15) and downstream upregulation of p21 and caspases-3/9. Validate p53 dependency via siRNA knockdown experiments .

Q. What experimental approaches are used to study the compound’s anti-allergic effects on IgE-mediated hypersensitivity?

  • Methodological Answer : Employ RBL-2H3 mast cells sensitized with IgE antibodies. Measure histamine release via ELISA after FcεRI cross-linking. Use calcium imaging to track intracellular Ca2+ flux inhibition. For in vivo validation, use a murine model of passive cutaneous anaphylaxis (PCA) or cedar pollinosis, administering 10–20 mg/kg orally .

Q. How can researchers address discrepancies in solubility data across different solvent systems?

  • Methodological Answer : Conduct parallel solubility tests in polar (e.g., methanol, water) and non-polar (e.g., chloroform) solvents using UV-Vis spectrophotometry. Adjust pH (e.g., 6–8) to mimic physiological conditions. Compare results with computational solubility predictions (e.g., using COSMO-RS) to identify solvent-specific interactions .

Q. What strategies enhance the bioavailability of 8-Hydroxy-5,7-dimethoxyflavanone in preclinical in vivo studies?

  • Methodological Answer : Formulate the compound with cyclodextrins or lipid-based nanoparticles to improve gastrointestinal absorption. Monitor plasma concentrations via LC-MS/MS after oral administration. Assess metabolite profiles in liver microsomes to identify potential first-pass effects .

Q. How does 8-Hydroxy-5,7-dimethoxyflavanone synergize with tyrosine kinase inhibitors (TKIs) in cancer therapy?

  • Methodological Answer : Co-treat A549 cells with sub-therapeutic doses of the compound (5–10 μM) and TKIs (e.g., erlotinib). Use combination index (CI) analysis via the Chou-Talalay method to quantify synergy. Assess apoptosis via Annexin V/PI staining and mitochondrial membrane potential assays .

Safety and Handling

Q. What safety precautions are recommended despite the compound’s non-hazardous classification?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for powder handling to avoid inhalation. Although classified as non-hazardous, follow general lab protocols for waste disposal (e.g., incineration for organic compounds) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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8-Hydroxy-5,7-dimethoxyflavanone
Reactant of Route 2
8-Hydroxy-5,7-dimethoxyflavanone

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